2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Description
This compound features a cyclohexane-1,3-dione core substituted with a methylidene group linked to a piperazine-ethylamine side chain, which is further modified with a chloroacetyl group.
Properties
Molecular Formula |
C17H26ClN3O3 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[2-[4-(2-chloroacetyl)piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-17(2)9-14(22)13(15(23)10-17)12-19-3-4-20-5-7-21(8-6-20)16(24)11-18/h12,22H,3-11H2,1-2H3 |
InChI Key |
UTVSKCFWEUJZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CCl)O)C |
solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-(chloroacetyl)piperazine with an appropriate amine to form an intermediate, which is then reacted with 5,5-dimethylcyclohexane-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloroacetyl group, converting it to a primary amine.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine-linked cyclohexane-dione derivatives. Key structural analogs and their properties are summarized below:
Key Comparisons
Core Structure Influence
- The cyclohexane-1,3-dione core (target compound) is structurally distinct from azaspiro[4.5]decane () and purine-dione (). These cores influence conformational flexibility and binding to biological targets. For example, azaspiro derivatives showed potent anticonvulsant activity, likely due to rigidity enhancing target engagement .
Aryl Groups (): 3-Chlorophenyl and 3-trifluoromethylphenyl substituents on piperazine improved anticonvulsant efficacy, suggesting electron-withdrawing groups optimize activity . Electron-Withdrawing vs. Donor Groups (): Dichlorophenyl (electron-withdrawing) substituents in antiasthmatic compounds enhanced vasodilator activity compared to methoxy groups .
Pharmacological Profile Anticonvulsant analogs () activated caspase pathways indirectly via α1-adrenoceptor blockade (unrelated to core structure), while antiasthmatic derivatives () targeted phosphodiesterase 3. The target compound’s chloroacetyl group may confer unique mechanistic pathways, such as protein kinase modulation or apoptosis induction, as seen with naftopidil ().
Toxicity Considerations Neurotoxicity was observed in some azaspiro derivatives at 30 mg/kg, highlighting the need for substituent optimization . The chloroacetyl group in the target compound may pose higher cytotoxicity risks compared to cyclopentanecarbonyl (Y508-1310) or propanoyl () groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
